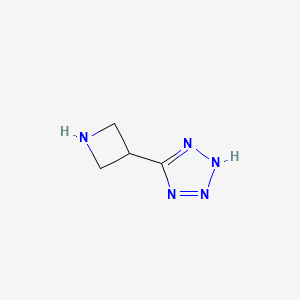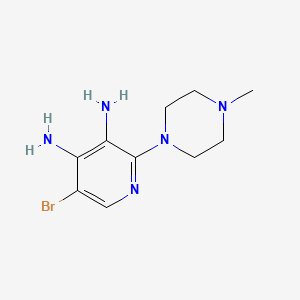![molecular formula C20H15BO2 B1526723 Ácido [2,2'-binaptalén]-6-ilborónico CAS No. 1025456-44-3](/img/structure/B1526723.png)
Ácido [2,2'-binaptalén]-6-ilborónico
Descripción general
Descripción
2,2’-Binaphthyl-6-ylboronic acid (BNB) is a boronic acid derivative that has been widely used in scientific experiments for its unique physical and chemical properties. It has a molecular formula of C20H15BO2 and a molecular weight of 298.1 g/mol .
Synthesis Analysis
The synthesis of borinic acids, including 2,2’-Binaphthyl-6-ylboronic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recently, a metal-free one-pot synthesis of tetracoordinated borinic acids was reported, which requires boronic acids, a bidentate ligand, and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2,2’-Binaphthyl-6-ylboronic acid has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions involving 2,2’-Binaphthyl-6-ylboronic acid . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical and Chemical Properties Analysis
2,2’-Binaphthyl-6-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 546.8±53.0 °C at 760 mmHg, and a flash point of 284.5±30.9 °C . It has two H bond acceptors, two H bond donors, and two freely rotating bonds .Aplicaciones Científicas De Investigación
Bloques de construcción de semiconductores orgánicos
El ácido [2,2’-binaptalén]-6-ilborónico se utiliza en el desarrollo de semiconductores orgánicos. Su grupo ácido bórico juega un papel crucial en la creación de materiales semiconductores de tipo p que son esenciales para los diodos emisores de luz orgánicos (OLED) y la fotovoltaica orgánica (OPV) .
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Este compuesto es un reactivo fundamental en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, un método ampliamente aplicado para formar enlaces carbono-carbono en síntesis orgánica. Permite la creación de moléculas complejas utilizadas en productos farmacéuticos y agroquímicos .
Aplicaciones de detección
Los ácidos bóricos, incluido el ácido [2,2’-binaptalén]-6-ilborónico, son conocidos por su capacidad para formar complejos con dioles y azúcares. Esta propiedad se explota en el diseño de sensores para el control de la glucosa, lo que es particularmente relevante para el manejo de la diabetes .
Ciencia de los materiales
En la ciencia de los materiales, el ácido [2,2’-binaptalén]-6-ilborónico contribuye a la modificación de superficies y la creación de nuevos materiales con propiedades de unión específicas, particularmente en el desarrollo de materiales inteligentes que responden a estímulos ambientales .
Cromatografía
La afinidad del compuesto por los dioles lo hace útil en cromatografía, particularmente en la separación de azúcares y otros polioles. Se puede incorporar en fases estacionarias para mejorar la selectividad y la eficiencia de los procesos cromatográficos .
Investigación analítica
El ácido [2,2’-binaptalén]-6-ilborónico se emplea en investigación analítica para el desarrollo de herramientas de diagnóstico y aplicaciones terapéuticas. Su interacción con el ácido siálico, por ejemplo, ha abierto nuevas vías para el diagnóstico y tratamiento de enfermedades .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary target could be the palladium catalyst and the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 2,2’-Binaphthalen-6-ylboronic acid acts as a nucleophile . The reaction involves two key steps :
- The palladium catalyst forms a bond with an electrophilic organic group . The 2,2’-Binaphthalen-6-ylboronic acid (the nucleophile) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,2’-Binaphthalen-6-ylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Result of Action
The result of the action of 2,2’-Binaphthalen-6-ylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where they transfer their organic group to a metal catalyst
Propiedades
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRXLWMFONJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025456-44-3 | |
| Record name | [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


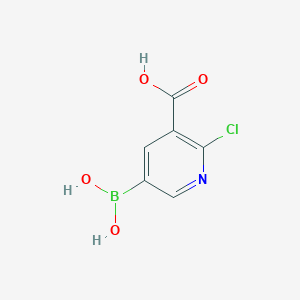
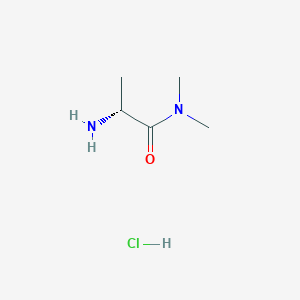
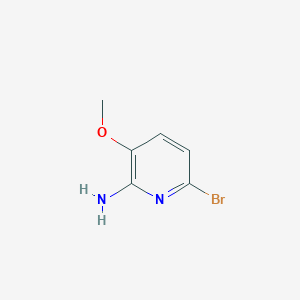



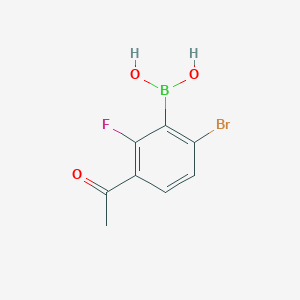
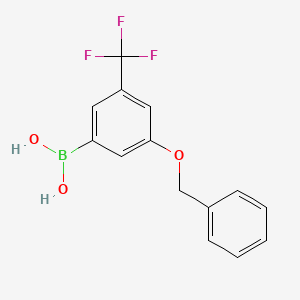
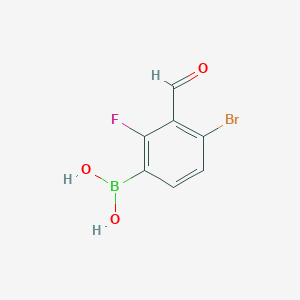
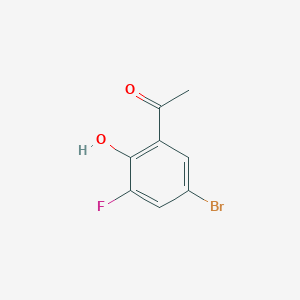

![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)
